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Bicyclo[2.2.2]octane

Cat. No.: B1212218
CAS No.: 280-33-1
M. Wt: 110.2 g/mol
InChI Key: GPRLTFBKWDERLU-UHFFFAOYSA-N
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Description

Evolution of Academic Interest in Bridged Polycyclic Hydrocarbons

The academic interest in polycyclic hydrocarbons, including bridged bicyclic structures, has a long history, dating back to early investigations into ring strain and molecular stability. Pioneers like Baeyer laid the groundwork for understanding the energetic consequences of cyclic structures swarthmore.edu. As organic chemistry advanced, the systematic classification and naming of complex molecular architectures became paramount. The development of IUPAC nomenclature provided a standardized framework for describing fused, bridged, and spirocyclic systems, enabling clearer communication and understanding of these molecules openochem.orgpw.liveaakash.ac.inlibretexts.orglibretexts.orgchemistrysteps.com.

Bridged bicyclic compounds, characterized by two bridgehead atoms connected by at least one atom-containing bridge, distinct from fused systems where bridgeheads are directly bonded, attracted significant attention. Early research in the mid-20th century, such as the work by Cope and colleagues on the formolysis of cycloalkene oxides, revealed complex rearrangement pathways within bridged bicyclic frameworks, highlighting their unique reactivity gla.ac.uk.

The synthesis of these rigid structures has been a continuous area of research. The Diels-Alder reaction has proven to be a powerful tool for constructing the bicyclo[2.2.2]octene core and related systems rsc.orgacs.orgnih.govacs.org. More recently, the development of ring-closing metathesis (RCM) has offered alternative routes to complex bridged bicyclic molecules rsc.orgresearchgate.net. Beyond synthesis, the inherent rigidity of the bicyclo[2.2.2]octane scaffold has made it an attractive template for medicinal chemistry, serving as a constrained mimic of biological motifs, and in materials science for developing novel polymers and electronic components acs.orgontosight.ainih.govresearchgate.net. Studies into the strain energy and conformational properties of these molecules continue to contribute to a deeper understanding of their chemical behavior swarthmore.eduacs.org.

Foundational Concepts in Bicyclic Chemistry Pertaining to this compound Systems

The study of this compound and its derivatives is underpinned by several foundational concepts in bicyclic chemistry:

Nomenclature and Structure: Bicyclic compounds are defined as molecules containing two rings that share two or more atoms. The IUPAC naming system for bridged bicyclic compounds involves a prefix "bicyclo" followed by bracketed numbers indicating the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. For this compound, this means three bridges, each containing two carbon atoms, connecting the two bridgehead carbons, resulting in a total of eight carbon atoms openochem.orgpw.liveaakash.ac.inlibretexts.orglibretexts.org. The structure is characterized by its cage-like, symmetrical arrangement.

Rigidity and Conformational Restraint: The this compound skeleton is notably rigid. The three bridges connecting the bridgehead carbons significantly restrict conformational flexibility, holding the molecule in a relatively fixed shape. This inherent rigidity is a key feature exploited in various applications, particularly in designing molecules with specific spatial orientations for biological interactions or material properties libretexts.orglibretexts.orgrsc.orgacs.orgsolubilityofthings.com.

Stereochemical Control: The rigid nature of the this compound framework makes it an excellent scaffold for controlling the stereochemistry of substituents. The precise spatial arrangement of atoms and functional groups attached to this core is crucial for understanding molecular recognition in biological systems and for designing chiral catalysts acs.orgnih.govcdnsciencepub.com.

Synthetic Accessibility: The construction of the this compound core often relies on well-established cycloaddition reactions, most notably the Diels-Alder reaction. For example, the reaction between a 1,3-cyclohexadiene (B119728) derivative and a dienophile is a common strategy to form the bicyclo[2.2.2]octene framework, which can then be further modified rsc.orgnih.govacs.orgnih.gov. Other synthetic approaches involve functionalization of existing bicyclic systems or ring-closing metathesis researchgate.netgoogle.comgoogle.com.

Reactivity of Bridgehead Positions: The bridgehead carbons in this compound systems are sterically hindered and geometrically constrained, making them generally unreactive towards typical nucleophilic substitution reactions google.com. This inertness at the bridgehead positions can be both a challenge and an advantage in synthetic strategies.

Data Tables

The unique structural and energetic properties of this compound and its derivatives have been quantified through various experimental and computational studies.

Table 1: Strain Energy of this compound and Related Hydrocarbons

CompoundStrain Energy (kcal/mol)Reference
This compound11.6 swarthmore.edu
This compound11.9 gatech.edu
This compound10.0 swarthmore.edu
This compound11.0 swarthmore.edu
This compound13.9 swarthmore.edu

Note: Values from different computational methods or reference systems can vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B1212218 Bicyclo[2.2.2]octane CAS No. 280-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

280-33-1

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

bicyclo[2.2.2]octane

InChI

InChI=1S/C8H14/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-6H2

InChI Key

GPRLTFBKWDERLU-UHFFFAOYSA-N

SMILES

C1CC2CCC1CC2

Canonical SMILES

C1CC2CCC1CC2

Other CAS No.

280-33-1

Synonyms

icyclo(2.2.2)octane
bicyclo(3.2.1)octane

vapor_pressure

3.34 mmHg

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 2.2.2 Octane Scaffolds and Derivatives

Cycloaddition-Based Syntheses of Bicyclo[2.2.2]octane Frameworks

Cycloaddition reactions, particularly the Diels-Alder reaction, represent one of the most powerful and versatile tools for the construction of the this compound core. These reactions allow for the formation of the bridged cyclic system with high regio- and stereocontrol.

The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of complex cyclic systems, including the this compound framework. In this reaction, the diene and dienophile are tethered within the same molecule, leading to a cyclization that forms the bridged bicyclic structure. The regioselectivity of IMDA reactions can be influenced by various factors, including the nature of the tether and the substitution pattern on the diene and dienophile. Generally, the formation of fused ring systems is favored due to a more linear arrangement between the reacting moieties. However, bridged compounds, such as bicyclo[2.2.2]octanes, can be obtained selectively under specific conditions. jst.go.jp

One notable example involves the IMDA reactions of 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which are formed from the oxidation of 2-alkenylphenols. jst.go.jpnih.gov In these cases, bridged regioselectivity is observed, particularly when the dienophile is conjugated with an aromatic group. jst.go.jpnih.gov Density functional theory (DFT) calculations have suggested that this preference for the bridged adduct is due to a lowering of the HOMO-LUMO energy gap, facilitated by the conjugation with the aromatic group. jst.go.jpnih.gov This methodology has been successfully applied to construct bridged seven- and eight-membered rings in addition to the this compound skeleton. jst.go.jpnih.gov

A nature-inspired IMDA reaction has also been utilized to rapidly synthesize the this compound core of andibenin B. This approach allows for the construction of a sterically congested bicycle and simultaneously establishes multiple quaternary stereogenic centers. nih.gov

The Diels-Alder reaction is a cornerstone in the synthesis of this compound derivatives, offering a high degree of stereocontrol. The facial stereoselectivity of the reaction, which determines the syn or anti orientation of the approaching dienophile to the diene, is a critical aspect. In many cases, the major product arises from the addition to the less sterically hindered face of the diene. cdnsciencepub.com However, electronic effects can also play a significant role in determining the stereochemical outcome. cdnsciencepub.com

For instance, the Diels-Alder reactions of spiro(this compound-2,1'-cyclopentadiene) with various dienophiles have been studied to understand facial stereoselectivity. cdnsciencepub.com The results indicated that the major adduct resulted from the dienophile approaching the face of the cyclopentadienyl (B1206354) ring that is syn to the C-3 methylene (B1212753) group of the this compound moiety. cdnsciencepub.com

Enantioselective synthesis of this compound derivatives has been achieved through various strategies, including the use of chiral catalysts and auxiliaries. Organocatalysis has emerged as a powerful tool in this regard, enabling the synthesis of highly enantioenriched products under metal-free conditions. researchgate.net For example, a formal organocatalytic [4+2] cycloaddition reaction has been developed for the rapid and highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates, which can serve as precursors to this compound systems. researchgate.net

Furthermore, stereoselective intermolecular Diels-Alder cycloadditions have been employed to access the bicyclo[2.2.2]diazaoctane core found in several prenylated indole (B1671886) alkaloids. nih.gov The use of chiral acrylate-derived dienophiles in these reactions allows for the construction of the bicyclic core with good stereocontrol. nih.gov

The captodative alkene 1-acetylvinyl arenecarboxylates have also been shown to undergo highly stereoselective thermal and Lewis acid-catalyzed Diels-Alder reactions with cyclic dienes to produce bicyclo[2.2.n] adducts. These reactions often proceed with high endo-selectivity, furnishing a single isomer in high yields.

Organocatalysis has emerged as a powerful and versatile tool for the asymmetric synthesis of complex molecular architectures, including the this compound framework. This approach avoids the use of metal catalysts, offering a more sustainable and often milder reaction environment.

A notable example is the organocatalytic, highly enantioselective synthesis of bicyclo[2.2.2]octenones through an ortho-hydroxylative phenol (B47542) dearomatization followed by a [4+2] cycloaddition. nih.gov This method utilizes an oxaziridinium organocatalyst and has been successfully applied to various phenol substitution patterns, overcoming limitations of previous methods. nih.gov The reaction proceeds by dearomatizing the phenol to an o-quinol, which then dimerizes in a regioselective and diastereoselective manner to form the bicyclo[2.2.2]octenone product. nih.gov This strategy has been applied to the synthesis of natural products like (+)-biscarvacrol and (-)-bis-(2,6-xylenol). nih.gov

Another innovative organocatalytic approach involves a doubly cycloadditive reaction cascade to synthesize uracil (B121893) derivatives bearing a this compound scaffold. bohrium.com This reaction utilizes 1,3,6-trimethyl-5-formyluracil and α,β-unsaturated aldehydes as starting materials, with an aminocatalyst promoting two consecutive Diels-Alder cycloadditions. bohrium.com This method allows for the facile construction of the this compound scaffold with excellent enantioselectivity, yielding the products as single diastereoisomers. bohrium.com

Furthermore, diphenylprolinol silyl (B83357) ether has been employed as an organocatalyst in a domino Michael/Michael reaction to synthesize this compound derivatives with a quaternary bridgehead carbon. researchgate.netresearchgate.net This reaction between an α,β-unsaturated aldehyde and a cyclohex-2-en-1-one derivative proceeds with excellent diastereoselectivity and yields nearly optically pure products. researchgate.netresearchgate.net

Table 1: Overview of Organocatalytic Strategies for this compound Synthesis
StrategyCatalyst/ReagentsKey FeaturesReference
o-Hydroxylative Phenol Dearomatization-[4+2] CycloadditionOxaziridinium organocatalystHighly enantioselective, applicable to various phenol substitution patterns. nih.gov
Doubly Cycloadditive Reaction CascadeAminocatalyst (e.g., 2-diphenylmethylpyrrolidine)Two consecutive Diels-Alder reactions, excellent enantioselectivity, single diastereoisomer products. bohrium.com
Domino Michael/Michael ReactionDiphenylprolinol silyl etherForms a quaternary bridgehead carbon, excellent diastereoselectivity, nearly optically pure products. researchgate.netresearchgate.net

Radical-Mediated Cyclizations and Rearrangements Involving this compound Precursors

Radical reactions offer a unique and powerful approach for the construction and functionalization of the this compound framework. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

A notable example is the thiol-mediated acyl radical reaction of bicyclo[2.2.2]octenones. acs.orgnih.gov Depending on the substitution pattern and ring strain of the starting material, this reaction can lead to either cyclized or rearranged isotwistane products. acs.org The reaction proceeds via a 5-exo-trig cyclization intermediate, which can then either undergo a hydrogen-atom transfer (HAT) to give a cyclized product or a rearrangement via a twistane (B1239035) intermediate to yield a rearranged product. acs.org DFT calculations have shown that the reaction is under thermodynamic control. acs.org The orientation of allylic substituents and steric hindrance at the alkene bridge and bridgehead can also influence the selectivity of this reaction, with noncovalent interactions playing a key role. nih.gov

Another interesting radical-mediated transformation is the 4-exo cyclization of bicyclo[2.2.2]octene derivatives. researchgate.net This unexpected reaction, mediated by n-Bu3SnH with AIBN as a radical initiator, leads to the construction of a highly condensed tricyclo[3.3.1.0(2,7)]nonane skeleton containing a cyclobutane (B1203170) ring. researchgate.net

Furthermore, oxidative radical cyclizations of diketopiperazines have been developed to construct the diazathis compound core, a common feature in many prenylated bridged diketopiperazine alkaloids. tandfonline.com These reactions, mediated by systems like ferrocenium (B1229745) hexafluorophosphate (B91526) or Mn(OAc)3·2H2O/Cu(OTf)2, involve a 6-exo-trig radical cyclization of a diketopiperazine radical to form the central bicyclic core. tandfonline.com The substitution pattern of the substrates and the reaction conditions can lead to divergent reaction pathways. tandfonline.com

Radical rearrangements of bicyclo[2.2.2]octenyl systems have also been explored. For instance, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions initially forms a bicyclo[2.2.2]oct-5-en-2-yl radical. escholarship.org This radical can then rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical through a cyclopropylcarbinyl radical intermediate. escholarship.org

Table 2: Summary of Radical-Mediated Reactions for this compound Systems
Reaction TypeStarting MaterialKey ReagentsProduct(s)Reference
Acyl Radical ReactionBicyclo[2.2.2]octenonetC12H25SH/AIBNCyclized or rearranged isotwistane products acs.orgnih.gov
4-exo CyclizationBicyclo[2.2.2]octenyl iodiden-Bu3SnH/AIBNTricyclo[3.3.1.0(2,7)]nonane skeleton researchgate.net
Oxidative Radical CyclizationDiketopiperazinesFerrocenium hexafluorophosphate or Mn(OAc)3·2H2O/Cu(OTf)2Diazathis compound core tandfonline.com
Radical RearrangementBicyclo[2.2.2]oct-2-enyl-5-selenophenyl estersRadical-generating conditionsBicyclo[3.2.1]oct-6-en-2-yl radical escholarship.org

Sequential Michael Addition-Based Routes to Bicyclo[2.2.2]octanones

The construction of the bicyclo[2.2.2]octanone skeleton can be efficiently achieved through sequential Michael addition reactions. This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization.

A well-established method involves the reaction of cross-conjugated dienolate anions, derived from substituted cyclohexenones, with Michael acceptors such as methyl acrylate (B77674) or vinyl ketones. researchgate.net This sequence of Michael additions leads to the formation of bicyclo[2.2.2]octan-2-ones. researchgate.net It is noteworthy that when vinyl ketones are used as the Michael acceptor, the reaction must be conducted under amine-free conditions. researchgate.net An alternative approach to these bicyclo[2.2.2]octanone products is through a Diels-Alder reaction. researchgate.net

A tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) process, also known as a bridged Robinson annulation, provides another route to bicyclo[2.2.2]oct-5-en-2-ones. semanticscholar.org This method offers a convergent approach to the bicyclic enone system.

Furthermore, a domino Michael/Michael reaction has been developed for the synthesis of bicyclo[2.2.2]octanone derivatives. researchgate.net This reaction, often mediated by an organocatalyst such as diphenylprolinol silyl ether, involves the reaction of an α,β-unsaturated aldehyde with a cyclohex-2-en-1-one bearing an electron-withdrawing group at the 3-position. researchgate.net This process can lead to the formation of this compound derivatives with a quaternary bridgehead carbon with excellent diastereoselectivity and in nearly optically pure form. researchgate.net

Organometallic and Alkene Metathesis Approaches for this compound Functionalization

Organometallic chemistry and alkene metathesis have provided powerful tools for the synthesis and functionalization of the this compound framework. These methods offer unique pathways to construct and modify this important scaffold.

One approach involves the use of organometallic reagents in the synthesis of bicyclo[2.2.2]octanes. For instance, a novel method for the synthesis of bicyclo[2.2.2]octanes has been reported, although specific details on the organometallic reagents used were not provided in the available abstract. elsevierpure.com

Alkene metathesis, particularly ring-closing metathesis (RCM), has been employed to construct propellanes containing a bicyclo[2.2.2]octene unit. rsc.orgresearchgate.net This strategy typically involves a sequential Diels-Alder reaction to form the bicyclo[2.2.2]octene core, followed by C-allylation and then RCM as the key steps. rsc.org This approach has been used to synthesize propellane derivatives that are structurally similar to 11β-HSD1 inhibitors. rsc.org The methodology has also been extended to the synthesis of other complex structures like basketene and anthracene-based propellanes. rsc.org

The metathetic behavior of various bicyclo[2.2.2]octene analogues has been studied with different catalysts. researchgate.net Ring-closing metathesis has also been a key step in the synthesis of parthenolide, where it was used to close the 10-membered carbocycle of the natural product. escholarship.org

Ruthenium-catalyzed olefin cross-metathesis has been shown to be a versatile tool for the synthesis of diverse bicyclo[2.2.2]octadiene ligands. researchgate.net This reaction tolerates a wide range of functional groups, allowing for the use of an olefin as a linchpin to create a variety of chiral ligands with high functional group diversity. researchgate.net

Table 3: Compound Names Mentioned in the Article
Compound Name
1,3,6-trimethyl-5-formyluracil
1-acetylvinyl arenecarboxylates
2-alkenylphenols
6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones
andibenin B
basketene
bicyclo[2.2.2]octadiene
bicyclo[2.2.2]octan-2-ones
bicyclo[2.2.2]octene
bicyclo[2.2.2]octenones
(+)-biscarvacrol
(-)-bis-(2,6-xylenol)
diazathis compound
diphenylprolinol silyl ether
isotwistane
methyl acrylate
parthenolide
propellanes
spiro(this compound-2,1'-cyclopentadiene)
tricyclo[3.3.1.0(2,7)]nonane
twistane
vinyl ketones

Synthetic Routes to Heteroatom-Containing this compound Analogues

The incorporation of heteroatoms into the this compound framework gives rise to a diverse class of compounds with significant applications in medicinal chemistry, materials science, and catalysis. The synthetic strategies for these analogues are tailored to the specific heteroatom being introduced and the desired substitution pattern.

Bicyclo[2.2.2]diazaoctane Systems

Bicyclo[2.2.2]diazaoctane scaffolds, particularly the 1,4-diazathis compound (DABCO) core and the quinuclidine (B89598) ring system, are prevalent in a multitude of biologically active natural products and synthetic molecules. nih.govrsc.orgsemanticscholar.orgsdu.edu.cnacs.org Synthetic approaches to these systems are varied and have evolved to allow for complex functionalization.

Key synthetic strategies for constructing the bicyclo[2.2.2]diazaoctane core include:

Intramolecular SN2' Cyclization: This was one of the initial major strategies developed for the synthesis of the bicyclo[2.2.2]diazaoctane core structure found in complex alkaloids. nih.gov

Biomimetic Diels-Alder Reactions: Inspired by the proposed biosynthetic pathway, intramolecular hetero-Diels-Alder reactions of pyrazinone derivatives have been successfully employed to construct the bicyclo[2.2.2]diazaoctane framework. nih.govsemanticscholar.orgsdu.edu.cnacs.org This approach often involves the formation of an azadiene intermediate that undergoes a [4+2] cycloaddition. nih.govsdu.edu.cn

Radical Cyclizations: More recent efforts have focused on the use of radical cyclizations to form key bonds within the bicyclo[2.2.2]diazaoctane system. nih.gov

Condensation and SN2 Reactions: Traditional methods for constructing quinuclidine scaffolds involve the condensation or second-order nucleophilic substitution (SN2) reactions of piperidine (B6355638) derivatives. chinesechemsoc.org

Catalytic Asymmetric Dearomatization: An iridium-catalyzed intramolecular allylic dearomatization reaction has been developed for the asymmetric synthesis of quinuclidine derivatives, providing access to chiral structures with high enantioselectivity. chinesechemsoc.org

N-Alkylation of DABCO: DABCO can be N-alkylated with alkyl halides to produce ionic liquids which can then be used to prepare deep eutectic solvents. nih.gov These resulting 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts can also react with various nucleophiles to yield ring-opened piperazine (B1678402) products. rsc.org

The choice of synthetic route is often dictated by the desired complexity and stereochemistry of the final product. For instance, biomimetic Diels-Alder reactions have proven particularly useful in the total synthesis of natural products like brevianamide (B1173143) B. nih.gov

Oxathis compound Derivatives

The oxathis compound skeleton is another important structural motif found in natural products and serves as a valuable building block in organic synthesis. nih.govpkusz.edu.cn A primary and powerful method for the synthesis of this scaffold is the Diels-Alder reaction. nih.gov

Key synthetic approaches include:

Diels-Alder Reactions: The [4+2] cycloaddition between a diene and a dienophile is a cornerstone for the synthesis of oxabicyclo[2.2.2]octenes. mdpi.com Substituted 2H-pyran-2-ones are commonly used as dienes, reacting with various dienophiles like maleic anhydride (B1165640) or vinyl ethers. mdpi.comnih.govchim.it These reactions can create up to four contiguous stereogenic centers. mdpi.com

Intramolecular Michael Addition: An intramolecular Michael addition has been utilized as a key step in the synthesis of certain oxathis compound derivatives. nih.gov

Iodocyclization: A general and modular method for the synthesis of the 2-oxathis compound core involves the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.netthieme-connect.com This strategy has been shown to be scalable. nih.govthieme-connect.com

Ag(I)/Brønsted Acid Relay Catalysis: A highly stereoselective synthesis of spiro-2-oxabicyclo[2.2.2]octanes has been achieved through a cascade reaction involving a silver(I)-catalyzed alkyne cycloisomerization and an oxa-[4+2]-cycloaddition. acs.org

The table below summarizes some exemplary Diels-Alder reactions for the synthesis of oxathis compound derivatives.

DieneDienophileKey Reaction TypeProduct
2H-pyran-2-one derivativesMaleic anhydride[4+2] CycloadditionFused bicyclo[2.2.2]octenes
2H-pyran-2-one derivativesVinyl-moiety-containing dienophilesHigh-pressure [4+2] CycloadditionPrimary CO2-containing oxabicyclo[2.2.2]octenes
2,6-dimethylbenzoquinone1-acetoxy-1,3-butadieneLewis Acid (BF3·OEt2) catalyzed [4+2] CycloadditionThis compound core of andibenin B

Group 14 Analogues (e.g., Bicyclo[2.2.2]octasilanes, Bicyclo[2.2.2]octagermanes)

The incorporation of Group 14 elements, such as silicon and germanium, into the this compound framework leads to intriguing cage compounds with unique electronic and structural properties. The synthesis of these analogues often involves the reaction of silyl or germyl (B1233479) anions with appropriate electrophiles.

A notable example is the synthesis of bridgehead-functionalized permethylbicyclo[2.2.2]octasilanes. The synthetic approach involves the generation of potassium silanides, such as Me₃Si-Si₈Me₁₂⁻K⁺ or K⁺⁻Si₈Me₁₂⁻K⁺, which then react with a variety of electrophiles. acs.orgacs.org This method allows for the introduction of a wide range of functional groups at the bridgehead positions.

The following table details some of the functional groups that have been successfully introduced onto the permethylbicyclo[2.2.2]octasilane scaffold using this methodology. acs.org

ElectrophileResulting Bridgehead Substituent (X or Y)
SiMenPh3–nCl (n = 1, 2)-SiMenPh3–n (n = 1, 2)
FcSiMe2Cl (Fc = ferrocenyl)-SiMe2Fc
RCOCl (R = Me, tBu)-COR (R = Me, tBu)
ClCOOMe-COOMe
CO2-COOH

The molecular structures of these functionalized bicyclooctasilanes, as determined by single-crystal X-ray diffraction, show a slightly twisted cage structure. acs.org

Development of Anti-Bredt Olefin Systems within this compound Frameworks

For nearly a century, Bredt's rule has been a guiding principle in organic chemistry, stating that a double bond cannot be located at the bridgehead of a bicyclic system to avoid excessive ring strain. uq.edu.aureddit.com Olefins that violate this rule are termed "anti-Bredt olefins" and have historically been considered highly unstable and difficult to synthesize. uq.edu.auspectroscopyonline.com However, recent advancements have challenged this dogma, leading to the successful generation and trapping of anti-Bredt olefins within bicyclic frameworks, including the this compound system. spectroscopyonline.com

A groundbreaking approach to the synthesis of anti-Bredt olefins involves the use of silyl (pseudo)halide precursors. spectroscopyonline.com These precursors, when treated with a fluoride (B91410) source, generate the highly reactive anti-Bredt olefins in situ. These transient species can then be trapped by various cycloaddition reactions. spectroscopyonline.com This method has been successfully applied to generate and react anti-Bredt olefins within [3.2.1], [2.2.2], and [2.2.1] bicyclic systems. spectroscopyonline.com

Computational studies using density functional theory (DFT) have provided insights into the energetics of forming anti-Bredt olefins from bridgehead carbene precursors. researchgate.netacs.org These calculations indicate that the rearrangement of a bridgehead carbene to the corresponding anti-Bredt olefin has a very small activation barrier. For example, the rearrangement of bicyclo[2.2.2]octylcarbene to bicyclo[2.2.2]oct-1-ene has a calculated transition-state energy that is only 3.8 kcal/mol above the carbene. researchgate.netacs.org

Furthermore, stereochemical studies with the this compound system have revealed that chirality in the starting material can be retained during cycloaddition reactions involving the anti-Bredt olefin intermediate. spectroscopyonline.com This observation is attributed to the axial chirality of the intermediate and underscores the olefinic nature of these transient species. spectroscopyonline.com These findings open up new avenues for the application of these previously inaccessible reactive intermediates in synthetic chemistry. spectroscopyonline.com

Mechanistic Investigations and Reactivity of Bicyclo 2.2.2 Octane Systems

Elucidation of Complex Reaction Pathways and Intermediates

The bicyclo[2.2.2]octane framework has been instrumental in elucidating complex reaction pathways and identifying transient intermediates. For instance, in the realm of Diels-Alder reactions, captodative alkenes have been shown to react with cyclohexadiene in a highly stereoselective manner to yield endo adducts. Subsequent transformations of these adducts, such as epoxidation and Baeyer-Villiger rearrangement, have allowed for the isolation and characterization of intermediates like syn-ketoepoxides. The study of these reactions has revealed a preference for the Baeyer-Villiger pathway over acyloin rearrangement in certain this compound systems.

Photochemical rearrangements of bicyclo[2.2.2]octadienones have also been a fertile ground for mechanistic studies, providing insights into the formation of complex tricyclic products. acs.org Furthermore, oxidative scission reactions of bicyclo[2.2.2]octenones have been developed, where the presence of an α-dimethoxyketone functionality leads to unique reaction pathways. acs.org Mechanistic proposals for these transformations involve the formation of oxonium intermediates that facilitate carbon-carbon bond cleavage. acs.org The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide has been shown to proceed through a complex pathway involving rearrangement to a bicyclo[3.2.1]octane system, highlighting the potential for skeletal rearrangements in these systems. sci-hub.se

Table 1: Intermediates in this compound Reactions
Reaction TypeReactant(s)Key Intermediate(s)Final Product(s)
Diels-Alder/Baeyer-VilligerCaptodative alkene and cyclohexadieneendo-adduct, syn-ketoepoxideRearranged bicyclo[3.2.1]nonane or ketoepoxide
PhotorearrangementBicyclo[2.2.2]octadienoneNot specifiedTricyclo[3.3.0.02,8]octen-3-one
Oxidative Scissionα-ketalketoxime of bicyclo[2.2.2]octenoneOxonium intermediateRing-expanded lactone and lactam
BrominationBicyclo[2.2.2]octene and N-bromosuccinimideBromonium ion/radical intermediateendo-8-bromobicyclo[3.2.1]oct-2-ene

Influence of Bridgehead Structure on Reaction Mechanisms and Selectivity

The bridgehead positions of the this compound system are crucial in dictating reactivity and selectivity. Due to the strain associated with forming a planar carbocation at the bridgehead, SN1 reactions are generally disfavored. However, the stability of bridgehead carbocations in this compound systems provides a strong driving force for bond formation without the complication of hydride shifts. iastate.edu This has been exploited in Friedel-Crafts reactions with bridgehead halides. iastate.edu

The nature of substituents at the bridgehead can significantly influence reaction outcomes. For example, the acidity of this compound-1-carboxylic acids is affected by substituents at the 4-position. researchgate.netnih.gov This effect is primarily attributed to a through-space field effect rather than a through-bond inductive effect. researchgate.netnih.gov Similarly, the solvolysis rates of 1-substituted bicyclo[2.2.2]octyl derivatives are sensitive to the nature of the substituent at the 4-position, further highlighting the importance of through-space interactions. The synthesis of various 1,4-disubstituted this compound derivatives has been crucial for these mechanistic studies. acs.org

Through-Space and Through-Bond Electronic Interactions in this compound Systems

The rigid this compound framework serves as an excellent model for investigating the transmission of electronic effects between distant functional groups. A key question in this area is the relative contribution of through-space (field) effects versus through-bond (inductive) effects. Studies on the acidity of 4-substituted this compound-1-carboxylic acids have provided strong evidence for the dominance of the field effect. researchgate.netnih.gov The observed acidities correlate well with the C-X bond dipoles of the substituents, and theoretical calculations show a negligible effect of the substituent on the electron density at the C1 position. researchgate.netnih.gov

Further investigations into the solvolysis of 4-substituted bicyclo[2.2.2]oct-1-yl p-nitrobenzenesulfonates and methanesulfonates have also shed light on the transmission of substituent effects. acs.org Quantum chemical modeling of 1-monosubstituted this compound derivatives has revealed that while through-bond interactions are present, through-space interactions can be significant, particularly for charged or highly polar substituents. nih.gov The application of the charge of the substituent active region (cSAR) concept has been used to quantify the inductive component of the substituent effect. nih.gov

Table 2: Electronic Effects in 4-Substituted this compound-1-carboxylic Acids
Substituent (at C4)Calculated Gas-Phase Acidity (kcal/mol)Primary Electronic Effect
H336.5Reference
F330.6Field Effect
Cl330.3Field Effect
CN326.8Field Effect
CH3337.1Field Effect

Stereochemical Control and Chirality Retention in this compound Transformations

The rigid structure of the this compound core allows for a high degree of stereochemical control in chemical transformations. Diels-Alder reactions involving this compound-based dienes often exhibit high facial stereoselectivity. cdnsciencepub.comresearchgate.net For example, the cycloadditions of spiro(this compound-2,1′- solubilityofthings.comnih.govcyclopentadiene) with various dienophiles show distinct facial selectivity, which is attributed to steric interactions in the transition state. cdnsciencepub.comresearchgate.net

The synthesis of chiral this compound derivatives has been a significant area of research. researchgate.netthieme-connect.com Asymmetric domino Michael/Michael reactions have been employed to produce bicyclo[2.2.2]octanone derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net Furthermore, chiral this compound-fused cyclopentadienyl (B1206354) ligands have been developed and utilized in asymmetric C-H activation reactions. thieme-connect.com The constrained nature of the this compound scaffold is also evident in derivatives like 1-aminothis compound-2-carboxylic acid (ABOC), which has been used as a chiral building block in foldamers and as a component of chiral catalysts for aldol (B89426) and Henry reactions. nih.gov The stereoselectivity of Baeyer-Villiger oxidations of this compound ketones is also influenced by the rigid framework, with regioselectivity being governed by kinetic and stereoelectronic factors. rsc.org

Theoretical and Computational Chemistry Studies of Bicyclo 2.2.2 Octane

Computational Design of Bicyclo[2.2.2]octane-Based Functional Materials

Quantum Interference Phenomena in Saturated this compound Derivatives

Quantum interference (QI) is a phenomenon that describes the constructive or destructive combination of electron waves as they propagate through a molecule, influencing its electronic conductance. While QI has been extensively studied in π-conjugated systems, recent research has revealed its significant presence and utility within the σ-electron systems of saturated organic molecules semanticscholar.orgaip.org. The this compound (BCO) framework, with its rigid, cage-like structure, serves as a crucial scaffold for investigating and harnessing these σ-interference effects nsf.gov. Computational and theoretical studies have demonstrated that BCO derivatives can exhibit destructive quantum interference, leading to a marked suppression of electron transmission, thereby positioning them as promising candidates for molecular insulators researchgate.netacs.org.

The capacity of BCO derivatives to display destructive σ-interference is highly dependent on their specific chemical structure and the nature of their substituents. Permethylation, the introduction of methyl groups onto the saturated hydrocarbon backbone, has been identified as a key factor in inducing significant destructive quantum interference in both alkanes and silanes, including BCO systems researchgate.netgithub.io. Non-methylated analogs typically show less pronounced interference effects and higher electron transmission researchgate.netgithub.io. Similarly, the incorporation of fluorine substituents into functionalized BCO molecules has been shown to suppress electron transmission through σ-interference mechanisms researchgate.net. Other carbon-based substituents can also modulate these effects, with studies revealing correlations between the electronic properties of these substituents (quantified by parameters like Hammett constants) and the observed transmission characteristics researchgate.net.

The investigation of these phenomena relies heavily on advanced theoretical and computational chemistry techniques. Density Functional Theory (DFT) is frequently employed to perform calculations of ballistic current density and Landauer transmission spectra, which are essential for identifying the characteristic antiresonances associated with destructive interference semanticscholar.orgresearchgate.netgithub.iorsc.orgnsf.gov. These computational insights are often complemented by experimental measurements, such as those obtained from scanning tunneling microscope break-junction (STM-BJ) techniques, which directly probe single-molecule conductance github.iorsc.org.

The impact of substituents on the manifestation of quantum interference in this compound derivatives can be summarized as follows:

This compound Derivative TypeSubstituent/Modificationσ-Interference EffectImpact on Electron Transmission
AlkanesNon-methylatedNot evidentHigher transmission
AlkanesPermethylatedDestructiveSignificantly suppressed
SilanesNon-methylatedNot evidentHigher transmission
SilanesPermethylatedDestructiveSignificantly suppressed
Functionalized BCOsFluorine substituentsDestructive (σ)Suppressed
Functionalized BCOsCarbon-based substituentsVariableVaries; correlates with Hammett constants

These findings underscore the potential of the this compound motif in the rational design of molecular electronic components, particularly in the development of novel, highly insulating materials through the precise control of σ-quantum interference researchgate.netacs.org.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Stereochemical and Conformational Elucidation

NMR spectroscopy is indispensable for determining the three-dimensional structure and conformational preferences of organic molecules. For bicyclo[2.2.2]octane derivatives, NMR provides detailed insights into stereochemistry and dynamic processes.

¹³C and ¹H NMR Studies on this compound Derivatives and Shielding Variations

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing this compound derivatives, revealing detailed information about their structure and stereochemistry through chemical shifts and coupling constants. Studies have shown that the rigid this compound framework significantly influences the chemical shifts of its constituent atoms due to specific substituent interactions. For instance, the presence of substituents can lead to pronounced shielding or deshielding effects on carbons and protons that are separated by three or four bonds, often referred to as γ and δ effects, respectively cdnsciencepub.com. These effects are crucial for assigning specific resonances and determining the relative stereochemistry of substituents.

Research on substituted bicyclo[2.2.2]octanes has demonstrated how subtle structural changes, such as the position and orientation of methyl groups, can lead to significant variations in ¹³C NMR chemical shifts. For example, vicinal substituents can shield neighboring carbons, while syn-axial δ interactions can deshield carbons by up to 8.6 ppm cdnsciencepub.com. Furthermore, the rigid structure allows for the examination of various substituent orientations, providing a basis for stereochemical assignments cdnsciencepub.com.

Solid-State NMR Techniques for Investigating Dynamics and Crystalline Structures

Solid-state NMR (SSNMR) is particularly adept at probing molecular dynamics and structures in the crystalline state, offering insights that are often inaccessible through solution-state NMR. For this compound derivatives, SSNMR has been instrumental in studying molecular rotation and conformational changes within crystal lattices acs.orgpnas.orgnih.govnih.govresearchgate.netscilit.com.

Variable-temperature (VT) ¹H and ¹³C SSNMR experiments, such as cross-polarization/magic-angle spinning (CPMAS), have been used to investigate the rotational frequencies and activation energies of this compound (BCO) rotors. For example, in studies of 1,4-bis(iodoethynyl)this compound (BIBCO), VT ¹H wide-line and ¹³C CPMAS NMR experiments revealed two distinct dynamic processes corresponding to room temperature rotational rates of 4.3 GHz and 0.8 GHz, with activation energies of 1.48 kcal mol⁻¹ and 2.75 kcal mol⁻¹, respectively acs.org. Similarly, in amphidynamic crystals of a steroidal this compound rotor, SSNMR identified the BCO group as a highly symmetric rotator with an activation energy of 1.15 kcal mol⁻¹, which was found to be lower than that of methyl and methoxy (B1213986) groups within the same molecule nih.govnih.gov. These studies highlight the ability of SSNMR to quantify rotational dynamics and activation barriers in crystalline materials, contributing to the design of molecular machines and functional materials acs.orgpnas.orgnih.govnih.govresearchgate.netscilit.com.

Gas Electron Diffraction and X-ray Crystallography for Precise this compound Structural Determination

Gas electron diffraction (GED) and X-ray crystallography are fundamental techniques for obtaining precise three-dimensional structural information of molecules, including bond lengths, bond angles, and torsional angles. These methods are crucial for understanding the inherent geometry of the this compound framework and how it is affected by substitution.

While specific detailed structural data from GED for this compound itself is not directly detailed in the provided snippets, X-ray crystallography has been extensively used to determine the structures of various this compound derivatives. For instance, single-crystal X-ray crystallography has been employed to establish the presence of halogen-bonded networks in crystals of 1,4-bis(iodoethynyl)this compound, revealing lamellarly ordered layers of unique rotors undergoing phase transitions acs.org. Similarly, X-ray diffraction analysis of steroidal this compound rotor derivatives has shown ribbon-like packing with disordered BCO rotators, indicating dynamic behavior within the crystal lattice nih.gov. These crystallographic studies provide essential geometric parameters that complement spectroscopic data.

Advanced Vibrational Spectroscopy (IR) and Mass Spectrometry in Elucidating this compound Derivative Structures

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques widely used for structural elucidation and identification of organic compounds, including this compound derivatives.

IR spectroscopy provides information about the functional groups present in a molecule through characteristic vibrational frequencies. For this compound derivatives, IR spectra would show absorption bands corresponding to C-H stretching and bending modes, as well as any vibrations associated with specific substituents. While detailed IR data for this compound itself is not explicitly detailed in the provided snippets, IR is a standard tool for confirming the presence of functional groups in synthesized derivatives.

UV-Vis Spectroscopic Applications for Electronic Transitions and Molecular Systems

UV-Visible (UV-Vis) spectroscopy is primarily used to study electronic transitions within molecules, particularly those involving π systems or heteroatoms with lone pairs. For saturated hydrocarbons like this compound, UV-Vis absorption typically occurs in the far UV region due to σ → σ* transitions, which are generally weak and not highly informative for routine structural analysis.

Bicyclo 2.2.2 Octane As a Core Scaffold in Advanced Chemical Research

Supramolecular Chemistry and Host-Guest Recognition Systems

The inherent rigidity and defined geometry of the BCO unit make it an attractive component for constructing sophisticated supramolecular architectures, particularly in host-guest chemistry and dynamic materials.

Design and Mechanism of Bicyclo[2.2.2]octane-Based Host-Guest Complexes

The BCO scaffold serves as a robust core for designing molecular hosts capable of selective guest recognition. Its rigid structure can be functionalized to create cavities or binding pockets that encapsulate specific guest molecules. Research into these complexes often focuses on the precise arrangement of the BCO unit and its substituents to optimize binding affinities and selectivities. For instance, cucurbit uril (CB ) macrocycles have demonstrated ultra-high affinity for guests incorporating a BCO core, with binding affinities comparable to protein-ligand interactions researchgate.netnih.govnih.gov. These interactions are often pH-dependent, allowing for tunable recognition systems acs.orgfigshare.com. The BCO unit's nonpolar nature, combined with strategically placed cationic substituents, contributes to strong binding within the hydrophobic cavity of CB researchgate.netnih.govnih.gov. The precise positioning of these substituents on the BCO framework is crucial for achieving optimal host-guest complexation, influencing parameters such as solubility and oral bioavailability in potential pharmaceutical applications pharmablock.com.

Out-of-Equilibrium Self-Assemblies and Dynamic Materials Incorporating this compound Units

The BCO moiety is instrumental in the development of dynamic materials and out-of-equilibrium self-assemblies, particularly in the realm of amphidynamic crystals and molecular machines. Amphidynamic crystals are characterized by a crystalline lattice that supports dynamic molecular motion. BCO units, when integrated into these structures, can act as highly efficient molecular rotors. These BCO rotors can exhibit exceptionally fast rotational dynamics, with rates reaching gigahertz frequencies at room temperature, due to minimal steric or electronic barriers to rotation nih.govpnas.orgpnas.orgnih.govnih.gov. For example, a metal-organic framework (MOF) incorporating 1,4-bicyclo[2.2.2]octane dicarboxylate (BODCA) linkers demonstrated inertial diffusional rotation with energy barriers as low as 0.185 kcal mol⁻¹ pnas.orgnih.gov. Such rapid and controlled motion within a solid-state matrix opens avenues for creating responsive materials and molecular machines pnas.orgnih.govnih.govacs.org. Furthermore, BCO units can be incorporated into supramolecular systems to create shape-shifting nanostructures, driven by pH-dependent host-guest complexation, enabling programmable transitions between different morphological states acs.orgfigshare.com.

Applications in Polymer Science and Advanced Materials Engineering

The incorporation of the rigid BCO scaffold into polymer structures significantly influences their thermal, mechanical, and optical properties, leading to the development of advanced materials.

Integration of this compound Units into Polymer Backbones and Membranes for Enhanced Properties

The rigid BCO core imparts enhanced thermal stability and mechanical strength when incorporated into polymer backbones. For instance, in copolyester synthesis, the BCO unit increases the glass transition temperature (Tg) due to restricted chain mobility . Polymers containing BCO units can exhibit higher thermal stability compared to their non-bicyclic counterparts, with softening points around 200°C for BCO-based polymers versus approximately 150°C for analogous cyclohexane-based polymers . This rigidity also contributes to improved mechanical properties, such as tensile modulus and strength, in materials like polyimides derived from BCO-based dianhydrides mdpi.comacs.org. The absence of aromaticity in BCO-based linkers also leads to increased optical transparency in materials like metal-organic frameworks (MOFs), making them suitable for applications requiring light transmission researchgate.net.

Development of this compound-Based Molecular Rotors and Amphidynamic Crystals

As detailed in Section 6.1.2, the BCO unit is a key component in the design of molecular rotors for amphidynamic crystals. These BCO-based rotors are central to creating materials that exhibit controlled molecular motion in the solid state nih.govpnas.orgpnas.orgnih.govnih.govacs.org. The BCO structure's high symmetry and relatively cylindrical shape contribute to its efficient rotational dynamics. For example, in a steroidal molecular rotor incorporating a BCO unit, the BCO fragment displayed rapid rotary motion with activation energies lower than those of methyl or methoxy (B1213986) groups, despite their smaller moments of inertia nih.gov. The ability to precisely engineer these dynamic behaviors at the nanoscale positions BCO-based amphidynamic crystals as candidates for molecular machines and smart materials pnas.orgnih.govacs.org.

This compound as Ligands for Metal-Organic Frameworks (MOFs) Research

The BCO scaffold, particularly in its dicarboxylate form (this compound-1,4-dicarboxylate, BODC), is increasingly utilized as a linker in the synthesis of metal-organic frameworks (MOFs) researchgate.netmdpi.comresearchgate.netnih.gov. Compared to traditional aromatic linkers like terephthalate, BCO-based linkers offer distinct advantages, including increased optical transparency due to the absence of π-conjugation, and a non-polarizable, rigid aliphatic core researchgate.netmdpi.comnih.gov. This structural rigidity, combined with a linear geometry similar to terephthalate, allows for fine-tuning of pore size and host-guest interactions in MOFs mdpi.comresearchgate.net. The BCO unit's C₃ symmetry and lack of π-conjugation contribute to significantly lower rotational energy barriers for the linker itself within the MOF structure, enabling ultrafast rotation pnas.orgnih.gov. MOFs constructed with BCO linkers have shown potential in applications such as gas storage and separation, and their transparency is beneficial for studying photophysical properties of incorporated guest molecules or metal centers researchgate.net.

Future Directions and Emerging Research Avenues for Bicyclo 2.2.2 Octane

Exploration of Novel Synthetic Methodologies and Reactivity Patterns

The synthesis of bicyclo[2.2.2]octane derivatives is evolving towards more efficient, scalable, and stereoselective methods. Recent advancements include novel processes for commercial production, such as the catalytic oxidation of 1,4-dimethylenecyclohexane to yield oxo-substituted BCO species, which serve as versatile intermediates google.com. Another significant development is the production of this compound-2,3,5,6-tetracarboxylic dianhydride through a multi-step process involving salt formation, hydrogenation, isomerization, and acid precipitation, aiming for high purity and cost-effectiveness for polymer applications google.com.

Sophisticated synthetic strategies are also being employed, including the use of Claisen rearrangement and ring-closing metathesis (RCM) to construct novel spiro-cyclohexene BCO derivatives researchgate.net. A notable breakthrough in enantioselective synthesis involves tandem organocatalytic reactions that allow for the preparation of this compound-1-carboxylates with high yields and excellent stereoselectivities under mild, metal-free conditions, making them amenable to large-scale production for pharmaceutical and material science applications rsc.orgrsc.org. Research is also exploring the oxidative scission of bicyclo[2.2.2]octenones using methods like Beckmann-type fragmentation and Schmidt reactions to cleave specific functional groups while preserving reactive olefinic sites for further chemical transformations acs.org. Furthermore, the development of bioisosteres, such as 2-oxathis compound, is gaining traction, offering improved physicochemical properties for drug discovery by mimicking phenyl ring functionalities researchgate.net.

The inherent ring strain within the BCO framework enhances its reactivity in various chemical transformations, including cycloaddition and substitution reactions vulcanchem.com. Understanding and controlling these reactivity patterns is key to unlocking new synthetic pathways and applications.

Table 1: Emerging Synthetic Methodologies for this compound Derivatives

Methodology/Reaction TypeKey Reagents/CatalystsKey Products/DerivativesReported AdvantagesPotential Applications
Oxidative FunctionalizationOxidizing agent, Transition metal catalystOxo-substituted this compound speciesSimplified, novel commercial production route google.comIntermediate synthesis for diverse derivatives.
Salt Hydrogenation/Isomerization/Acid PrecipitationPalladium/Carbon catalyst, Organic acid anhydride (B1165640)This compound-2,3,5,6-tetracarboxylic dianhydrideHigh purity, lower cost production google.comMonomers for high-transparency, high-Tg polyimides for electronic devices.
Claisen Rearrangement & Ring-Closing Metathesis (RCM)Grubbs catalystsSpiro-cyclohexene this compound derivativesSynthesis of novel complex structures researchgate.netMedicinal chemistry, materials science.
Tandem Organocatalytic [4+2] CycloadditionOrganocatalysts (e.g., enamine/iminium catalysis)Enantioselective this compound-1-carboxylatesMetal-free, mild conditions, high enantioselectivity, scalable rsc.orgrsc.orgPharmaceutical intermediates, chiral building blocks.
Oxidative Scission of Bicyclo[2.2.2]octenonesBeckmann-type fragmentation, Hypervalent iodine, SchmidtFunctionalized cyclohexene (B86901) coresSelective cleavage of carbonyls, preserves olefins for further functionalization acs.orgNatural product synthesis, complex molecule construction.
IodocyclizationMolecular iodine in acetonitrile2-Oxathis compoundDesign and synthesis of phenyl ring bioisosteres with improved physicochemical properties researchgate.netDrug discovery, medicinal chemistry.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is increasingly vital for the predictive design and discovery of new molecules and materials based on the this compound scaffold. Advanced techniques, including Density Functional Theory (DFT), are employed to elucidate electronic properties and reactivity, aiding in the understanding of substituent effects researchgate.net. The development of quantitative descriptors, such as the Q descriptor, enables rapid computational estimation of substituent effects, facilitating high-throughput screening and the design of novel compounds researchgate.net.

High-throughput screening, integrated with quantum mechanical modeling, is instrumental in assessing the electron transport properties of BCO derivatives, including those incorporating silicon and germanium. This approach allows for the prediction of insulating behaviors and the identification of molecules exhibiting σ-interference, critical for developing single-molecule insulators for molecular electronics researchgate.netnih.gov. By systematically varying atomic constituents and substituents, researchers can explore extensive chemical spaces to identify molecules with desired electronic characteristics.

Furthermore, computational methods like molecular docking are being utilized to predict the binding affinities of BCO derivatives to biological targets, guiding the design of potential therapeutic agents vulcanchem.com. The inherent rigidity of the BCO structure makes it an effective mimic of specific structural motifs in biological systems, such as the nuclear receptor binding motif in steroid receptor coactivators, as demonstrated by structural alignment studies nih.gov. These computational insights are crucial for accelerating the discovery process and optimizing molecular designs for targeted applications.

Interdisciplinary Applications in Nanoscience and Optoelectronics

The rigid and unique structural attributes of the this compound motif enable a wide array of interdisciplinary applications, particularly within nanoscience and optoelectronics. In molecular electronics, derivatives like 1,4-bis(ethynyl)this compound (BCO) function as essential rotors in molecular machines, facilitating the study of ultra-fast rotors, quantum dissipation phenomena, and correlated motion at the nanoscale beilstein-journals.org. Research into saturated group 14 molecules, including silicon and germanium analogs of BCO, has identified them as highly effective single-molecule insulators due to destructive quantum interference, a property vital for advanced electronic components researchgate.netnih.gov.

In materials science, BCO derivatives serve as rigid linkers in the construction of Metal-Organic Frameworks (MOFs). These linkers precisely arrange functionalities in specific spatial configurations, leading to microporous materials suitable for gas storage, catalysis, and sensing researchgate.net. Transparent MOFs incorporating these linkers can also act as matrices for spectroscopic analysis of isolated photoactive guest molecules researchgate.net.

The integration of the 1,4-disubstituted BCO ring into mesogenic compounds has led to the development of materials exhibiting broad, enantiotropic nematic phases with positive dielectric anisotropy and low birefringence. These characteristics make them promising for electro-optical display devices, especially those utilizing cholesteric–nematic phase changes rsc.org. Additionally, research is exploring the use of polymers containing the BCO motif in optoelectronics and sensing technologies, with future investigations focusing on phenomena such as aggregation-induced emission (AIE) and aggregation-induced phosphorescence (AIP) researchgate.net.

Integration with Artificial Intelligence and Machine Learning for Materials and Reaction Design

The convergence of Artificial Intelligence (AI) and Machine Learning (ML) is set to transform the design and synthesis of this compound-based materials and reactions. By analyzing computational chemistry data and experimental findings, AI/ML algorithms can expedite the discovery process, predict molecular properties, and optimize reaction parameters. For instance, quantitative descriptors derived from computational studies can be integrated with AI/ML models for high-throughput screening and predictive design of novel compounds researchgate.net.

Machine learning models are capable of analyzing extensive datasets to identify structure-property relationships, thereby enabling the rational design of BCO derivatives with tailored electronic, optical, or biological activities researchgate.netnih.gov. Tools that automate data analysis and generate predictive models for synthesis scaling, such as those found in Design of Experiments (DoE) software, exemplify this trend .

Compound List:

this compound

this compound derivatives

1,4-dimethylenecyclohexane

Bicyclo[2.2.2]octa-2,5-diene

Bicyclo[2.2.2]octenones

1,4-bis(ethynyl)this compound (BCO)

this compound-1-carboxylates

this compound-2,3,5,6-tetracarboxylic dianhydride

2-oxathis compound

this compound-1,4-dicarboxylic acid

this compound-1,4-diol

Q & A

Q. How should conflicting biological activity data for this compound derivatives be resolved?

  • Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding) and replicate under standardized conditions (pH, temperature). For antimicrobial studies, combine MIC assays with live-cell imaging to confirm membrane disruption vs. metabolic inhibition .

Data Presentation & Compliance

Q. What are the best practices for reporting this compound derivative data in journals?

  • Avoid duplicating tables/figures in text; highlight trends (e.g., "Substitution at C1 increased logP\log P by 1.2 units"). Use IUPAC nomenclature and CAS registry numbers (e.g., 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, CAS 2108847-62-5) .

Q. How to structure Supporting Information for studies involving this compound derivatives?

  • Include crystallographic data (CIF files), NMR spectra (PDF), and synthetic procedures for >5 compounds. Reference each file in the main text (e.g., "See SI-3 for kinetic data") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.